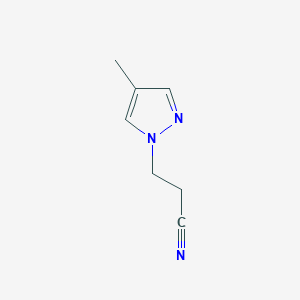
4-Formylbenzenebutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, mass spectrometry, and others . Unfortunately, specific information about the molecular structure analysis of 4-Formylbenzenebutyronitrile is not available in the searched resources.Physical And Chemical Properties Analysis
Physical properties of a substance include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change . Unfortunately, specific information about the physical and chemical properties of 4-Formylbenzenebutyronitrile is not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis of Two-Dimensional Manganese-Based Materials
4-Formylbenzenebutyronitrile can be utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials are significant in scientific research due to their unique physical, chemical, and electrochemical properties . They offer advantages in electrochemical energy storage and catalysis , thanks to their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The synthesis of these materials involves creating nanostructures with abundant active sites, which enhance interaction with electrolytes .
Development of Covalent Organic Frameworks (COFs)
Another application is in the development of covalent organic frameworks (COFs). COFs are crystalline porous organic polymers that are constructed from small molecular units via covalent bonds . They have low densities, high porosity, and large specific surface areas, making them ideal for use as solid-state electrolytes in lithium metal batteries. The one-dimension nanochannels in COFs effectively transport lithium ions while maintaining a stable structure over a wide range of temperatures .
Electrochemistry of Organic Compounds
4-Formylbenzenebutyronitrile may also find applications in the electrochemistry of organic compounds. This involves studying the electron transfer processes of organic molecules and their applications in devices like batteries and sensors. The compound’s structure could be pivotal in understanding and developing new electrochemical reactions and processes .
Energy Storage Systems
In the context of energy storage, 4-Formylbenzenebutyronitrile could be used to enhance the performance of secondary battery technologies. Its properties might contribute to the development of batteries with higher energy density, wider electrochemical stability windows, and longer cycle lives, suitable for use in portable electronic devices and electric vehicles .
Nanotechnology and Material Science
The compound’s potential in nanotechnology and material science is vast. It could be used to create new materials with specific properties for use in various high-tech applications, including electronics, photonics, and biotechnology. Its role in the synthesis of nanomaterials could lead to advancements in the production and manipulation of materials at the nanoscale .
Environmental Applications
Finally, 4-Formylbenzenebutyronitrile might be applied in environmental science. Its chemical properties could be essential in the development of materials and processes that help address environmental challenges, such as pollution remediation and the development of sustainable materials .
Propiedades
IUPAC Name |
4-(4-formylphenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXMWCWBAUJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)



![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)







![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)